CTS-1027

Catalog No.
S524526
CAS No.
193022-04-7
M.F
C19H20ClNO6S
M. Wt
425.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CTS-1027

CAS Number

193022-04-7

Product Name

CTS-1027

IUPAC Name

4-[[4-(4-chlorophenoxy)phenyl]sulfonylmethyl]-N-hydroxyoxane-4-carboxamide

Molecular Formula

C19H20ClNO6S

Molecular Weight

425.9 g/mol

InChI

InChI=1S/C19H20ClNO6S/c20-14-1-3-15(4-2-14)27-16-5-7-17(8-6-16)28(24,25)13-19(18(22)21-23)9-11-26-12-10-19/h1-8,23H,9-13H2,(H,21,22)

InChI Key

ROSNVSQTEGHUKU-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

CTS-1027; CTS1027; CTS 1027; RO-1130830; RO1130830; RO 1130830; RS-130830; RS130830; RS 130830

Canonical SMILES

C1COCCC1(CS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)C(=O)NO

The exact mass of the compound 4-[4-(4-Chloro-phenoxy)-benzenesulfonylmethyl]-tetrahydro-pyran-4-carboxylic acid hydroxyamide is 425.06999 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Hydroxamic Acids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CTS-1027 is a potent, hydroxamate-based inhibitor of several matrix metalloproteinases (MMPs), a class of zinc-dependent endopeptidases critical in tissue remodeling, inflammation, and other signaling pathways. It is particularly potent against MMP-2, MMP-8, MMP-9, MMP-12, MMP-13, and MMP-14 (ADAM17/TACE), with significantly less activity against MMP-1 or MMP-7. This specific profile of activity is crucial for researchers needing to modulate the activity of specific MMP sub-families without the confounding effects of broad-spectrum inhibition, a common issue with first-generation MMP inhibitors.

Substituting CTS-1027 with broad-spectrum MMP inhibitors like Marimastat or Ilomastat (GM6001) can lead to misleading or irrelevant results. These older agents inhibit a wide range of MMPs, including MMP-1 (collagenase-1), with high potency, which can mask the specific effects of TACE/ADAM17 or gelatinase inhibition and introduce significant off-target effects. For example, while CTS-1027 shows over 1000-fold selectivity against MMP-1, many broad-spectrum inhibitors do not, making them unsuitable for studies where target specificity is paramount for reproducible and interpretable data. The distinct selectivity profile of CTS-1027 is a critical procurement consideration for achieving targeted biological outcomes.

High Potency with Sub-Nanomolar Efficacy on Key MMPs

CTS-1027 demonstrates exceptional potency against specific MMPs central to fibrosis and cancer research, with IC50 values of 0.3 nM for MMP-2 and 0.5 nM for MMP-13. This level of potency is a key performance indicator for applications requiring near-complete inhibition of these specific enzymes at low concentrations, minimizing the potential for off-target effects.

Evidence DimensionEnzyme Inhibition Potency (IC50)
Target Compound DataMMP-2: 0.3 nM; MMP-13: 0.5 nM
Comparator Or BaselineGeneral benchmark for potent inhibitors is typically in the low single-digit nM range.
Quantified DifferenceSub-nanomolar efficacy places it among the most potent inhibitors for these specific targets.
ConditionsIn vitro enzymatic assays.

Achieving maximal target inhibition with minimal compound concentration reduces off-target risks and improves the reliability of experimental outcomes.

Exceptional Selectivity Profile Avoids Confounding MMP-1 Inhibition

A critical differentiator for CTS-1027 is its high selectivity against MMP-1 (collagenase-1). Published data indicates a selectivity of over 1,000-fold for MMP-2/MMP-13 over MMP-1. In contrast, broad-spectrum inhibitors like Marimastat inhibit MMP-1 with high potency (IC50 = 5 nM), which can produce confounding biological effects by interfering with general collagen turnover.

Evidence DimensionSelectivity Ratio (MMP-1 IC50 / Target IC50)
Target Compound Data>1000-fold (vs MMP-2/13)
Comparator Or BaselineMarimastat: Near 1:1 potency for MMP-1 (5 nM) vs MMP-9 (3 nM) and MMP-2 (6 nM).
Quantified DifferenceQualitatively distinct selectivity profile, avoiding potent MMP-1 inhibition characteristic of broad-spectrum agents.
ConditionsIn vitro enzymatic assays.

This selectivity is essential for accurately attributing observed biological effects to the inhibition of specific target MMPs like TACE or gelatinases, rather than non-specific disruption of collagen metabolism.

Demonstrated In Vivo Efficacy and Oral Bioavailability

CTS-1027 has proven efficacy in preclinical animal models when administered orally (by gavage). In a bile duct ligation (BDL) mouse model of liver injury, daily oral administration of 10 mg/kg CTS-1027 significantly reduced hepatocyte apoptosis, attenuated liver injury, and improved overall animal survival compared to vehicle-treated controls. This demonstrates the compound's stability and bioavailability are sufficient for in vivo applications, a critical processability parameter not guaranteed with all in vitro inhibitors.

Evidence DimensionIn Vivo Efficacy (Oral Administration)
Target Compound DataEffective at 10 mg/kg/day via gavage in a mouse model, improving survival.
Comparator Or BaselineVehicle-treated control group in the same study.
Quantified Difference5-fold decrease in apoptotic hepatocytes and improved overall survival (p<0.05) vs. vehicle.
Conditions14-day bile duct ligation (BDL) model in C57/BL6 mice.

For researchers planning animal studies, evidence of oral efficacy de-risks the transition from in vitro to in vivo experiments, confirming the compound can reach its target and exert a biological effect systemically.

Isolating the Role of TACE/ADAM17 in Inflammatory Cytokine Release

CTS-1027 is an effective tool for studying the shedding of TNF-α and other substrates by TACE (ADAM17), as it potently inhibits this enzyme without broadly suppressing other MMPs. This allows for clearer interpretation in cell-based assays compared to using a non-selective inhibitor where effects could be due to inhibition of MMP-1, MMP-3, or others.

In Vitro and In Vivo Models of Fibrosis

Given its sub-nanomolar potency against MMP-2 and MMP-13, key enzymes in tissue remodeling and fibrosis, CTS-1027 is well-suited for studies in this area. Its demonstrated oral efficacy in a mouse model of liver fibrosis provides a direct translational path from cell culture to preclinical animal studies.

Investigating Cancer Cell Invasion and Metastasis

The gelatinases (MMP-2, MMP-9) and MMP-14 are critical drivers of cancer cell invasion. CTS-1027's potent inhibition of these specific targets, combined with its high selectivity against the more ubiquitous MMP-1, makes it a precise tool for dissecting the contribution of these specific MMPs to tumor progression.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

425.0699862 Da

Monoisotopic Mass

425.0699862 Da

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2QD3F58224

Other CAS

193022-04-7

Wikipedia

Cts-1027

Dates

Last modified: 08-15-2023
1: Liechti FD, Bächtold F, Grandgirard D, Leppert D, Leib SL. The matrix metalloproteinase inhibitor RS-130830 attenuates brain injury in experimental pneumococcal meningitis. J Neuroinflammation. 2015 Mar 4;12:43. doi: 10.1186/s12974-015-0257-0. PubMed PMID: 25890041; PubMed Central PMCID: PMC4352253.
2: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2010 Sep;32(7):517-48. doi: 10.1358/mf.2010.32.7.1549223. PubMed PMID: 21069103.
3: Kahraman A, Bronk SF, Cazanave S, Werneburg NW, Mott JL, Contreras PC, Gores GJ. Matrix metalloproteinase inhibitor, CTS-1027, attenuates liver injury and fibrosis in the bile duct-ligated mouse. Hepatol Res. 2009 Aug;39(8):805-13. doi: 10.1111/j.1872-034X.2009.00541.x. Epub 2009 Jul 13. PubMed PMID: 19624765; PubMed Central PMCID: PMC2908315.

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